![molecular formula C15H12BrNO3 B5552656 methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

methyl 4-[(2-bromobenzoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

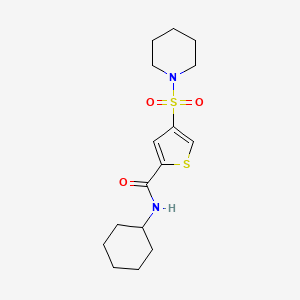

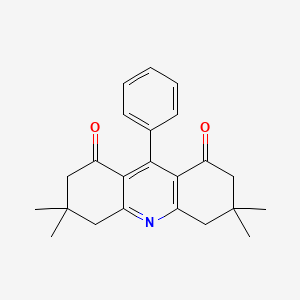

The synthesis of compounds like methyl 4-[(2-bromobenzoyl)amino]benzoate often involves multistep chemical reactions, utilizing precursors with bioactive potential. For instance, methyl-2-formyl benzoate serves as a significant structure in organic synthesis due to its versatility as a precursor for compounds with various pharmacological activities, highlighting the importance of similar compounds in synthetic chemistry and pharmaceutical applications (Farooq & Ngaini, 2019).

Molecular Structure Analysis

The molecular structure of compounds like methyl 4-[(2-bromobenzoyl)amino]benzoate can be analyzed through techniques such as X-ray crystallography, revealing interactions like halogen···halogen contacts which play a crucial role in the formation of complex molecular structures. This understanding aids in the design and synthesis of cocrystals with desired properties, demonstrating the significance of structural analysis in developing new materials (Tothadi, Joseph, & Desiraju, 2013).

Chemical Reactions and Properties

Research on similar compounds has shown a variety of chemical reactions, such as the synthesis of 2-fluoro-4-bromobiphenyl, highlighting the potential for diverse chemical transformations and applications in manufacturing processes (Qiu et al., 2009). Such studies provide insights into the reactivity and functionalization possibilities of compounds like methyl 4-[(2-bromobenzoyl)amino]benzoate.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis Processes : Methyl 4-[(2-bromobenzoyl)amino]benzoate's synthesis involves intricate chemical reactions, providing key insights into the optimization of reaction conditions for high yield production. For instance, the synthesis of related compounds like Methyl 4-(bromomethyl)benzoate has been optimized under specific conditions, highlighting the significance of reaction parameters in achieving high product yields (Bi Yun-mei, 2012).

Reactions with Secondary Amines : The reactivity of similar compounds with secondary amines, leading to the formation of novel structures, showcases the potential of methyl 4-[(2-bromobenzoyl)amino]benzoate in the development of new chemical entities. Such reactions are pivotal in medicinal chemistry for the design of drugs with enhanced therapeutic properties (O. A. Kolyamshin et al., 2019).

Nucleophilic Substitution Reactions : Studies on related compounds demonstrate the utility of methyl 4-[(2-bromobenzoyl)amino]benzoate in nucleophilic substitution reactions. These reactions are crucial for introducing functional groups that can modify the physical, chemical, and biological properties of a molecule, making it useful in various scientific research applications (H. Koh et al., 1999).

Applications in Material Science

- Photofunctional Hybrids : The synthesis and characterization of photofunctional hybrids, incorporating benzoate derivatives, highlight the potential of methyl 4-[(2-bromobenzoyl)amino]benzoate in the development of materials with advanced optical properties. These materials are promising for applications in photodynamic therapy and the design of luminescent probes, contributing significantly to advances in medical diagnostics and treatment strategies (J. Cuan & B. Yan, 2013).

Biotechnological Implications

- Enzymatic Reactions and Metabolism : The activity of enzymes toward benzoates, including derivatives similar to methyl 4-[(2-bromobenzoyl)amino]benzoate, provides valuable insights into the metabolic pathways of aromatic compounds in biological systems. Such studies are essential for understanding the biotransformation of synthetic compounds in living organisms, with implications for drug metabolism and environmental biodegradation (Eng‐Kiat Lim et al., 2002).

Propriétés

IUPAC Name |

methyl 4-[(2-bromobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJQHRCSOBEEBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-bromobenzoyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)

![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)